molecular formula C16H20FN3O3 B3004175 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 891103-86-9

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B3004175
CAS RN: 891103-86-9
M. Wt: 321.352
InChI Key: WLUMZGDYYJHYKV-UHFFFAOYSA-N
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Description

The compound "1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea" is a urea derivative characterized by the presence of a 3-fluorophenyl group and a tetrahydrofuran moiety. Urea derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry. The fluorophenyl group is a common pharmacophore in drug design due to its ability to mimic the hydrogen bond acceptor or donor characteristics of a phenyl ring while also modulating the lipophilicity and electronic properties of the molecule. The tetrahydrofuran ring is a versatile moiety that can provide conformational flexibility and influence the overall three-dimensional structure of the compound.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, while the specific synthesis of the compound is not detailed, similar urea compounds have been synthesized with varying yields. For instance, 1,3-disubstituted ureas with phenyl fragments containing fluorine and/or chlorine substituents were synthesized with yields ranging from 33 to 80% . Additionally, the synthesis of 1-isocyanatoadamantane as an intermediate was achieved with an 85% yield . These methods could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a basic nitrogen and an ar(o)yl(thio)-urea unit allows for interactions with biological targets such as enzymes. The optimal chain length and the presence of substituents can significantly affect the interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites . The molecular structure of "1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea" would likely exhibit similar interactions due to the presence of the fluorophenyl group and the urea moiety.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, which can be exploited to modify their structure and enhance their biological properties. The reactivity of the isocyanate group in the synthesis of urea derivatives is a key step in forming the urea linkage . The fluorine atom on the phenyl ring can also influence the reactivity of the compound, potentially affecting its interactions with biological targets or its metabolic stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems . The presence of a tetrahydrofuran ring can introduce conformational flexibility, which might influence the compound's ability to adopt the necessary conformation for binding to its biological target .

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c17-11-3-1-4-13(7-11)20-10-12(8-15(20)21)19-16(22)18-9-14-5-2-6-23-14/h1,3-4,7,12,14H,2,5-6,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUMZGDYYJHYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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